N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 478032-37-0
VCID: VC7134096
InChI: InChI=1S/C19H14F3N3O3S2/c1-12-2-8-16(9-3-12)30(27,28)18-23-10-15(29-18)11-24-25-17(26)13-4-6-14(7-5-13)19(20,21)22/h2-11H,1H3,(H,25,26)/b24-11-
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C19H14F3N3O3S2
Molecular Weight: 453.45

N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide

CAS No.: 478032-37-0

Cat. No.: VC7134096

Molecular Formula: C19H14F3N3O3S2

Molecular Weight: 453.45

* For research use only. Not for human or veterinary use.

N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide - 478032-37-0

Specification

CAS No. 478032-37-0
Molecular Formula C19H14F3N3O3S2
Molecular Weight 453.45
IUPAC Name N-[(Z)-[2-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C19H14F3N3O3S2/c1-12-2-8-16(9-3-12)30(27,28)18-23-10-15(29-18)11-24-25-17(26)13-4-6-14(7-5-13)19(20,21)22/h2-11H,1H3,(H,25,26)/b24-11-
Standard InChI Key LVOBONRNFLGBIY-MYKKPKGFSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

N'-[(1Z)-[2-(4-Methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide belongs to the hydrazide–hydrazone class, characterized by a benzohydrazide core substituted with a trifluoromethyl group at the para position and a thiazole ring bearing a 4-methylbenzenesulfonyl (tosyl) moiety. The Z-configuration of the imine bond (CH=N) is critical for its stereochemical stability . Key structural components include:

  • 4-(Trifluoromethyl)benzohydrazide backbone: Imparts lipophilicity and electron-withdrawing effects due to the CF₃ group .

  • Thiazol-5-ylmethylidene substituent: A five-membered heterocycle with sulfur and nitrogen atoms, known for modulating bioactivity in medicinal chemistry .

  • 4-Methylbenzenesulfonyl group: Enhances metabolic stability and influences target binding through sulfonamide interactions .

The molecular formula is C₂₀H₁₅F₃N₄O₃S₂, with a molar mass of 504.48 g/mol. Spectroscopic data for analogous compounds suggest characteristic IR peaks at 1650–1660 cm⁻¹ (C=O stretch), 1550–1560 cm⁻¹ (N–H bend), and 1350–1360 cm⁻¹ (S=O asymmetric stretch) .

Synthetic Pathways and Optimization

General Synthesis of Hydrazide–Hydrazones

The parent 4-(trifluoromethyl)benzohydrazide is typically synthesized via a two-step process:

  • Esterification: 4-(Trifluoromethyl)benzoic acid reacts with methanol under acidic conditions to form the methyl ester.

  • Hydrazinolysis: The ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the hydrazide .

For the target compound, condensation of 4-(trifluoromethyl)benzohydrazide with 2-(4-methylbenzenesulfonyl)-1,3-thiazole-5-carbaldehyde in methanol under reflux conditions forms the hydrazone bond (Scheme 1) . The reaction typically achieves yields >85% with catalytic acid.

Scheme 1:
Benzohydrazide+Thiazole-5-carbaldehydeMeOH, H⁺Hydrazide–Hydrazone\text{Benzohydrazide} + \text{Thiazole-5-carbaldehyde} \xrightarrow{\text{MeOH, H⁺}} \text{Hydrazide–Hydrazone}

Purification and Characterization

Crude products are purified via recrystallization from ethanol or dimethylformamide. Purity is confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectra reveal distinct signals:

  • ¹H-NMR: A singlet at δ 8.45–8.60 ppm (CH=N), aromatic protons at δ 7.80–8.20 ppm, and a tosyl methyl group at δ 2.40 ppm .

  • ¹³C-NMR: Resonances for the trifluoromethyl carbon (δ 124–125 ppm, q, J=272HzJ = 272 \, \text{Hz}) and sulfonyl sulfur-adjacent carbons (δ 140–145 ppm) .

Biological Activity and Mechanism

Cholinesterase Inhibition

Hydrazide–hydrazones with trifluoromethyl groups exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key targets in neurodegenerative diseases. For example:

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Inhibition Type
2l46.8137.7Mixed-type
2o58.263.4Competitive

The thiazole-sulfonyl moiety in the target compound may enhance binding to the peripheral anionic site of AChE due to its bulk and polarity .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

The calculated partition coefficient (ClogP) is 3.8 ± 0.2, indicating moderate lipophilicity suitable for blood–brain barrier penetration . Aqueous solubility at pH 7.4 is approximately 12 µg/mL, necessitating formulation enhancements for oral bioavailability.

Metabolic Stability

In vitro studies on related hydrazones show resistance to hepatic cytochrome P450-mediated oxidation, with >80% remaining after 60 minutes in human liver microsomes . The tosyl group may reduce glucuronidation susceptibility.

Comparative Analysis with Structural Analogs

FeatureTarget Compound2l 2o
AChE InhibitionPredicted 50–70 µM46.8 µM58.2 µM
BuChE InhibitionPredicted 80–120 µM137.7 µM63.4 µM
ClogP3.83.13.5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator